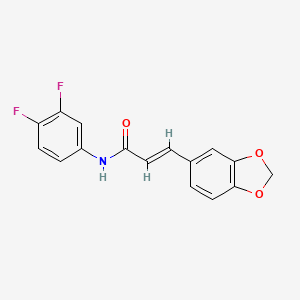

![molecular formula C15H18N4O2 B5594653 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , often involves novel, metal-free, three-component reactions for constructing C-N, C-O, and C-S bonds. For instance, a transition-metal-free approach has been developed for the facile construction of imidazo[1,2-a]pyridines, showcasing a method for forming these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated through various methods, including X-ray crystallography. For example, the structure of a 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine was determined, highlighting the importance of heterocyclization and the interaction of potential electrophilic centers (Guseinov et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives often involves carbonylation approaches for activating Csp2-H and Csp3-H bonds, opening new routes for synthesizing carbonyl derivatives. This transformation has been utilized to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common motifs in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties, including thermal stability and magnetic properties of imidazo[1,2-a]pyridine derivatives, have been investigated. For example, imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes exhibit distinct thermal stability and magnetic properties, which are influenced by the coordination environment around the metal ion and the structure of the ligands (Dylong et al., 2014).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including their redox behavior, electrophilic and nucleophilic sites, and interaction with various reagents, have been extensively studied. For instance, the Lewis acid-catalyzed synthesis of imidazopyridines through denitrogenative transannulation showcases the reactivity of these compounds under specific catalytic conditions, leading to high yields of desired products (Joshi et al., 2016).

科学的研究の応用

Synthesis and Chemical Properties

The chemical compound is related to imidazopyridine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery. Imidazopyridines, such as the related compounds synthesized in the studies below, exhibit a broad range of biological activities, making them valuable scaffolds for drug development.

New Methods for Preparation : Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound . Their approach offers a more efficient synthesis route, highlighting the ongoing research into improving the synthesis of such complex molecules A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015.

Novel Synthesis Techniques : Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the utility of these compounds in developing luminescent materials. This research signifies the potential of imidazopyridine derivatives in applications beyond pharmaceuticals, such as in materials science G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017.

Advances in Synthesis Methods : Cao et al. (2014) introduced a novel metal-free synthesis approach for imidazo[1,2-a]pyridines, emphasizing the importance of developing environmentally friendly and efficient synthesis methods for such compounds. This study reflects the broader trend in chemical synthesis towards greener and more sustainable practices H. Cao, Xiaohang Liu, Limin Zhao, et al., 2014.

Applications in Drug Discovery

The structural features of imidazopyridine derivatives, closely related to the compound , have been extensively explored for their pharmacological properties, leading to potential therapeutic applications.

Antagonistic Properties : A study by Shim et al. (2002) on a compound structurally similar to the one , revealed its potent antagonistic activity at the CB1 cannabinoid receptor. This research underscores the potential therapeutic applications of imidazopyridine derivatives in conditions modulated by the endocannabinoid system J. Shim, W. Welsh, Etienne A. Cartier, et al., 2002.

Anticancer Activity : Kumar et al. (2013) evaluated the anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, highlighting the potential of imidazopyridine-related compounds in cancer therapy. The study provides insights into the structural features that may contribute to the anticancer activity of these compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

作用機序

将来の方向性

特性

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18-8-3-5-12(18)13(20)15(21)19-9-2-4-11(10-19)14-16-6-7-17-14/h3,5-8,11H,2,4,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPAPYXQXDTOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)

![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)

![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)

![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)